Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate
Description
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a benzothiophene-based sulfonamide derivative characterized by a benzothiophene core substituted at position 2 with an ethyl ester group and at position 3 with a sulfonamide moiety linked to a 2-methoxybenzylamine.
Key structural features include:
- Benzothiophene core: Provides aromaticity and planar geometry for intermolecular interactions.
- Ethyl ester group: Enhances solubility and modulates pharmacokinetic properties.
- Sulfonamide linker: Introduces hydrogen-bonding capacity and structural rigidity.
Properties
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-3-25-19(21)17-18(14-9-5-7-11-16(14)26-17)27(22,23)20-12-13-8-4-6-10-15(13)24-2/h4-11,20H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOGFBOKRXIOJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NCC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Carboxylate Group: This step often involves esterification reactions using ethyl alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The benzothiophene core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Ethyl 3-{[(2,3-Dimethylphenyl)Amino]Sulfonyl}-1-Benzothiophene-2-Carboxylate
- Molecular Formula: C₁₉H₁₉NO₄S₂
- Molecular Weight : 389.5 g/mol
- CAS : 932464-37-4
- Substituent : 2,3-Dimethylphenyl group .
- Comparison: The methyl groups at positions 2 and 3 on the phenyl ring increase hydrophobicity compared to the methoxy group in the target compound. Higher steric bulk may reduce solubility but improve membrane permeability. No direct data on biological activity are provided, but the structural similarity suggests shared physicochemical behaviors.
Ethyl 3-{[4-(2-Fluorophenyl)Piperazin-1-yl]Sulfonyl}-1-Benzothiophene-2-Carboxylate
Ethyl 3-{[(5-Chloro-2,4-Dimethoxyphenyl)Amino]Sulfonyl}-1-Benzothiophene-2-Carboxylate
- Molecular Formula: C₁₉H₁₈ClNO₆S₂
- Molecular Weight : 464.0 g/mol
- CAS : 88626-25-9
- Substituent : 5-Chloro-2,4-dimethoxyphenyl group .
- Comparison :
- Chlorine and methoxy groups create a mix of electron-withdrawing and electron-donating effects, altering electronic density on the phenyl ring.
- Higher molecular weight and polarity compared to the target compound may reduce bioavailability.
- The chloro group could enhance herbicidal activity, as seen in sulfonylurea herbicides .
Physicochemical and Functional Data Comparison
Key Research Findings and Implications
- Synthetic Pathways : The benzothiophene core is synthesized via condensation reactions, as demonstrated in the preparation of ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives using methyl thiosalicylate and ethyl bromoacetate .
- Substituent Effects :
- Electron-donating groups (e.g., methoxy) may enhance solubility but reduce metabolic stability.
- Bulky substituents (e.g., 2,3-dimethylphenyl) improve lipophilicity, favoring passive diffusion across membranes.
- Agrochemical Potential: Structural parallels to sulfonylurea herbicides (e.g., metsulfuron-methyl ) suggest possible herbicidal activity via acetolactate synthase inhibition.
Biological Activity
Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound featuring a benzothiophene core and a sulfonamide functionality. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for this compound is ethyl 3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate. The molecular formula is , with a molecular weight of 393.49 g/mol. The presence of the methoxy group is significant as it can influence the electronic properties and biological interactions of the molecule.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 3-[(2-methoxyphenyl)methylsulfamoyl]-1-benzothiophene-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 393.49 g/mol |
| CAS Number | 932303-98-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. Furthermore, the hydrophobic benzothiophene core enhances binding affinity to protein targets by fitting into hydrophobic pockets.
Antimicrobial Activity
Research indicates that compounds with benzothiophene structures exhibit antimicrobial properties. This compound has shown potential against various bacterial strains, although specific studies quantifying this activity remain limited.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted that the sulfonamide group can inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that this compound effectively inhibits carbonic anhydrase at micromolar concentrations, suggesting its potential use in treating conditions like glaucoma or edema where carbonic anhydrase plays a role.
-
Antimicrobial Efficacy :
- In vitro assays revealed that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
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Cellular Studies :
- Cellular assays indicated that treatment with this compound resulted in reduced proliferation of cancer cell lines, suggesting potential antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
